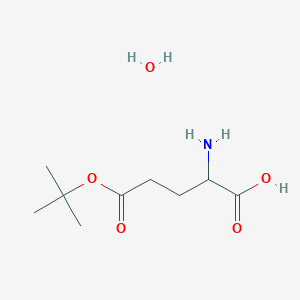![molecular formula C12H15N5OS B12497146 2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(2,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de tiadiazoles. Los tiadiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{5-[(2,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida típicamente involucra múltiples pasos. Un método común comienza con la reacción de 2,5-dimetil anilina con tiosemicarbazida en condiciones ácidas para formar el intermedio 5-[(2,5-dimetilfenil)amino]-1,3,4-tiadiazol. Este intermedio luego se hace reaccionar con cloruro de ácido acético hidrazida para producir el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para optimizar los tiempos y las condiciones de reacción. El uso de cribado de alto rendimiento y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{5-[(2,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en una amplia variedad de derivados, dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
2-{5-[(2,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Tiene potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su posible uso en el desarrollo de fármacos, particularmente por sus efectos antiinflamatorios y analgésicos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-{5-[(2,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores involucrados en los procesos de la enfermedad. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{5-[(2,4-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida
- 2-{5-[(2,6-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida
- 2-{5-[(3,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida
Singularidad
Lo que diferencia a 2-{5-[(2,5-Dimetilfenil)amino]-1,3,4-tiadiazol-2-il}acetohidrazida de compuestos similares es su patrón de sustitución específico en el anillo fenilo. Esta estructura única puede influir en su reactividad química, actividad biológica y propiedades físicas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H15N5OS |
|---|---|
Peso molecular |
277.35 g/mol |
Nombre IUPAC |
2-[5-(2,5-dimethylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C12H15N5OS/c1-7-3-4-8(2)9(5-7)14-12-17-16-11(19-12)6-10(18)15-13/h3-5H,6,13H2,1-2H3,(H,14,17)(H,15,18) |
Clave InChI |
ZYBLROPJLUPTEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=NN=C(S2)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497076.png)
![Ethyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497079.png)
![N-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497080.png)
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B12497101.png)
![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid](/img/structure/B12497107.png)
![N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12497124.png)
![5-(2-chlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497129.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12497133.png)

